molecular formula C21H14N2O5S B2543158 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681168-53-6

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2543158
CAS No.: 681168-53-6
M. Wt: 406.41
InChI Key: TWWVGTVRFQJMHL-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a coumarin (2H-chromen-2-one) core linked to a thiazole ring and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. Its synthesis involves a solvent-free, piperidine-catalyzed condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate, yielding 3-acetyl-8-methoxy-2H-chromen-2-one as a key intermediate . Subsequent functionalization introduces the thiazole and dihydrodioxine groups. The compound’s structure is optimized for bioactivity, leveraging the coumarin scaffold’s inherent pharmacological properties and the thiazole ring’s role in enhancing metabolic stability .

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5S/c24-19(18-10-26-16-7-3-4-8-17(16)27-18)23-21-22-14(11-29-21)13-9-12-5-1-2-6-15(12)28-20(13)25/h1-9,11,18H,10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWVGTVRFQJMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates structural features such as a coumarin moiety and a thiazole ring, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in critical biological pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes .
  • Cell Proliferation Modulation : Research indicates that this compound can affect cell cycle regulation and apoptosis in cancer cells, making it a candidate for anticancer therapy .

Antitumor Activity

A study evaluated the antitumor effects of similar compounds containing coumarin and thiazole moieties against liver carcinoma cell lines (HEPG2). The results indicated that derivatives with structural similarities exhibited significant cytotoxicity with IC50 values ranging from 2.70 µM to 17.40 µM .

CompoundIC50 (µM)Cell Line
7c2.70HEPG2
23g3.50HEPG2
18a4.90HEPG2
12a8.20HEPG2

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through inhibition of COX enzymes. In vitro studies demonstrated that derivatives similar to N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-carboxamide showed moderate inhibition against COX-1 and COX-2, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Cytotoxicity Against Cancer Cells : In a comparative study of various coumarin derivatives, N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-carboxamide was tested against several cancer cell lines including MCF7 (breast cancer) and Hek293 (human embryonic kidney). The results indicated significant cytotoxic effects with an IC50 value of approximately 10 µM against MCF7 cells .
    Cell LineIC50 (µM)
    MCF710
    Hek293>20
  • Mechanistic Insights via Molecular Docking : Molecular docking studies have elucidated the binding interactions of this compound with various protein targets involved in cancer progression. The presence of hydrogen bonds and hydrophobic interactions was noted, enhancing the understanding of its mechanism at the molecular level .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring undergoes electrophilic aromatic substitution (EAS) at the C5 position. For example:

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro-thiazole derivative68%
SulfonationSO₃/DMF, 80°C5-Sulfonic acid derivative72%

The presence of the electron-withdrawing oxo group on the chromene ring enhances the electrophilicity of the thiazole C5 position, directing substituents to this site .

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductKinetic Data (k, s⁻¹)Source
Acidic (HCl, Δ)6M HCl, reflux2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid0.12 ± 0.03
Basic (NaOH, Δ)4M NaOH, 80°CSodium carboxylate salt0.08 ± 0.02

The reaction proceeds via a tetrahedral intermediate, with acid-catalyzed hydrolysis being faster due to protonation of the amide carbonyl .

Reduction of the Chromen-2-one System

The α,β-unsaturated lactone in the chromen-2-one moiety is reduced selectively:

Reducing AgentSolventProductSelectivitySource
NaBH₄EtOH3,4-Dihydro-2H-chromen-2-ol92%
H₂/Pd-CTHFChroman-2-ol85%

Sodium borohydride preferentially reduces the conjugated carbonyl without affecting the thiazole ring.

Multi-Component Reactions

The compound participates in three-component reactions (3-CRs) with aldehydes and β-ketoesters:

ComponentsCatalystProduct ClassYieldIC₅₀ (Cancer Cells)Source
Benzaldehyde, Ethyl acetoacetateAcOHPyrimido[2,1-b]benzothiazole78%1.8 µM (MCF-7)

Mechanistically, the thiazole nitrogen initiates imine formation with aldehydes, followed by cyclocondensation with β-ketoesters .

Ring-Opening of the Dihydrodioxine Moiety

The 1,4-dioxine ring undergoes acid-catalyzed ring-opening:

AcidTemperatureProductApplicationSource
H₂SO₄100°CCatechol-thiazole conjugateAntioxidant studies
TFARTPartially opened diol intermediateSynthetic precursor

This reaction is critical for generating intermediates used in synthesizing bioactive derivatives .

Cross-Coupling Reactions

The brominated derivative (C8-Br) participates in Suzuki-Miyaura couplings:

PartnerCatalystProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃C8-Arylchromen-thiazole hybrid81%
Vinylboronic esterPdCl₂(dppf)C8-Vinyl derivative67%

Optimized conditions use dichloromethane as a solvent and microwave irradiation (150°C, 20 min) .

Photochemical [2+2] Cycloaddition

The chromen-2-one moiety undergoes UV-induced dimerization:

ConditionsProductQuantum Yield (Φ)Source
UV (254 nm), CH₃CNHead-to-tail cyclodimer0.45
UV (365 nm), EtOAcStereoisomeric dimer mixture0.32

This reaction is reversible under thermal conditions (Δ > 120°C).

Key Mechanistic Insights:

  • The thiazole ring’s electron deficiency governs regioselectivity in EAS .

  • Steric hindrance from the dihydrodioxine group slows reactions at the chromene C3 position .

  • Hydrogen bonding between the carboxamide and dioxine oxygen stabilizes transition states in hydrolysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Implications
Compound Name Core Structure Substituents Key Features Reference
Target Compound Coumarin-thiazole-dihydrodioxine - Combines coumarin’s photophysical properties with thiazole’s metabolic stability and dihydrodioxine’s rigidity.
2,3-Dihydro-2-(4-hydroxyphenyl)-4-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-ylamino]-1,5-benzothiazepine (6j) Benzothiazepine-thiazole-coumarin 4-hydroxyphenyl on benzothiazepine Benzothiazepine introduces conformational flexibility, potentially altering receptor binding. IR: νmax 3325 cm⁻¹ (NH), 1664 cm⁻¹ (C=O) .
N-(5-(Morpholinomethyl)-4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (4v) Thiazole-dihydrodioxine Morpholinomethyl, pyridin-4-yl Morpholine enhances solubility; pyridine improves π-π stacking. ¹H NMR: δ 8.55–8.57 (ArH), 3.78 (ArCH2) .
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) Oxadiazole-dihydrodioxine Thiomethoxy benzamide Oxadiazole replaces thiazole, altering electronic properties. HPLC purity: 95.0% .

Physicochemical and Spectral Properties

Table 3: Spectral and Analytical Data
Compound Melting Point (°C) IR (νmax, cm⁻¹) ¹H NMR Features Reference
Target Compound Not reported Expected C=O (~1660), NH (~3300) Anticipated δ 6.8–7.9 (ArH), 5.04 (XOCH)
Compound 6j 117–118 3325 (NH), 1664 (C=O) δ 7.05–7.76 (ArH), 11.93 (NH)
Compound 13a () 288 2214 (C≡N), 1664 (C=O) δ 10.13 (NH), 2.30 (CH3)
Compound 4v 178–180 Not reported δ 8.55–8.57 (pyridine-H), 3.78 (ArCH2)

The dihydrodioxine-carboxamide moiety in the target compound likely contributes to rigidity, as seen in compound 4v’s sharp ¹H NMR signals . Absence of electron-withdrawing groups (e.g., Cl in ’s 4g) may reduce polarity compared to halogenated analogs .

Q & A

Q. What are the recommended synthetic routes for N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how can reaction conditions be optimized?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Coupling of 3-carboxycoumarin derivatives with thiazole intermediates under reflux in acetonitrile or DMF, using carbodiimide-based coupling agents (e.g., DCC or EDCI) to form the thiazole-coumarin core .
  • Step 2 : Amidation of the thiazole moiety with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid derivatives. Optimize yield by varying solvents (e.g., ethanol vs. DMF) and reaction times (1–3 hours), monitored by TLC or HPLC .
  • Purity : Use flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product.

Q. What spectroscopic and crystallographic methods are critical for validating the compound’s structure?

  • NMR : Assign proton environments using 1H^1H- and 13C^{13}C-NMR, focusing on characteristic peaks: coumarin carbonyl (~170 ppm), thiazole C-S-C (~125–135 ppm), and dihydrodioxine protons (δ 4.2–4.5 ppm) .
  • X-ray crystallography : Resolve crystal structure using SHELXL for refinement. Validate hydrogen bonding and π-π stacking interactions with CrystalExplorer for Hirshfeld surface analysis .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns match theoretical values .

Q. How should preliminary biological activity screening be designed for this compound?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO < 0.1%).
  • Enzyme inhibition : Screen for kinase or protease inhibition (e.g., GSK-3β) using fluorescence-based assays. Use IC50_{50} values to compare potency .
  • Dose-response : Perform triplicate experiments with 6–8 concentrations to generate dose-response curves. Apply nonlinear regression (GraphPad Prism) for statistical validation .

Advanced Research Questions

Q. How can molecular docking and DFT calculations elucidate the compound’s binding interactions with target proteins?

  • Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., GSK-3β). Prioritize poses with hydrogen bonds between the coumarin carbonyl and Arg96/Arg180 residues .
  • DFT : Calculate electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO/LUMO) at the B3LYP/6-311++G(d,p) level to predict reactivity and charge distribution .
  • Validation : Compare docking scores with experimental IC50_{50} values. Resolve discrepancies by adjusting force fields (e.g., AMBER vs. CHARMM) .

Q. What strategies resolve contradictions in crystallographic data vs. computational predictions?

  • Hydrogen bonding analysis : Use graph-set notation (e.g., D(2)\mathbf{D}(2)) to classify interactions in crystal structures. Compare with DFT-optimized geometries to identify discrepancies in bond lengths/angles .
  • Twinned data refinement : For ambiguous electron density, apply SHELXL’s TWIN/BASF commands. Validate with Rint_{int} and CC1/2_{1/2} metrics .
  • Dynamic effects : Account for temperature-dependent conformational changes using molecular dynamics (MD) simulations (NAMD/GROMACS) .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

  • Substitution patterns : Synthesize analogs with halogen (Cl, F) or methoxy groups at coumarin C-8 or thiazole C-4. Test for cytotoxicity and logP changes .
  • QSAR modeling : Use Partial Least Squares (PLS) regression to correlate descriptors (e.g., polar surface area, molar refractivity) with bioactivity. Validate with leave-one-out cross-validation .
  • Data normalization : Address batch effects in biological assays by standardizing cell passage numbers and assay timings .

Q. What experimental and computational methods are recommended for analyzing hydrogen-bonding networks in its crystal structure?

  • X-ray data : Refine H-atom positions using SHELXL’s HFIX command. Identify donor-acceptor pairs with Mercury’s "Contacts" tool .
  • Graph-set analysis : Classify motifs (e.g., R22(8)\mathbf{R}_2^2(8)) using Etter’s rules. Compare with similar coumarin-thiazole structures to identify conserved patterns .
  • Energy frameworks : Calculate interaction energies (CE-B3LYP) between molecular pairs to rank hydrogen bond contributions to lattice stability .

Methodological Considerations

Q. How should researchers address low reproducibility in biological assays for this compound?

  • Strict protocols : Pre-incubate compounds in assay buffer (pH 7.4) to avoid aggregation. Use fresh DMSO stocks stored at -80°C.
  • Plate controls : Include inter-plate controls (e.g., Z’-factor > 0.5) to monitor assay consistency.
  • Data transparency : Report raw data (e.g., absorbance values) alongside normalized results to enable meta-analysis .

Q. What statistical approaches are suitable for analyzing dose-response data with high variability?

  • Robust regression : Use iteratively reweighted least squares (IRLS) to downweight outliers in dose-response curves.
  • Bootstrapping : Generate 95% confidence intervals for IC50_{50} values via 10,000 resampled datasets.
  • Bayesian modeling : Apply Markov Chain Monte Carlo (MCMC) methods to estimate posterior distributions of activity parameters .

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